molecular formula C15H22N6O B2393155 5-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2379975-85-4

5-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine

Cat. No.: B2393155
CAS No.: 2379975-85-4
M. Wt: 302.382
InChI Key: UOTJGLOOCRYTQB-UHFFFAOYSA-N
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Description

5-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrimidine ring substituted with a piperidine moiety, which is further functionalized with a triazole ring. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the piperidine moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine core.

    Attachment of the triazole ring: The triazole ring is attached through a click chemistry reaction, typically involving the reaction of an azide with an alkyne in the presence of a copper catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

5-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 5-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in DNA replication and repair, leading to inhibition of cell proliferation.

    Pathways Involved: It may interfere with signaling pathways that regulate cell growth and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine
  • 5-Methyl-2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrazine

Uniqueness

Compared to similar compounds, 5-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine exhibits unique properties due to the presence of the pyrimidine ring, which imparts distinct electronic and steric effects. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-methyl-2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O/c1-12-6-16-15(17-7-12)22-10-13-4-3-5-21(8-13)9-14-19-18-11-20(14)2/h6-7,11,13H,3-5,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTJGLOOCRYTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)CC3=NN=CN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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